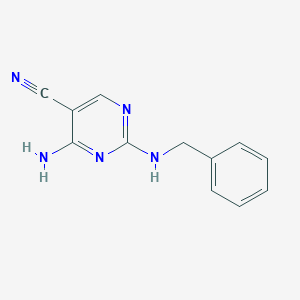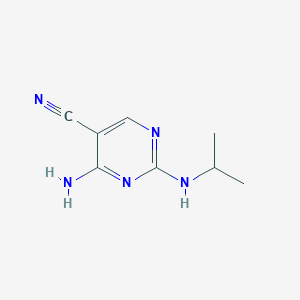![molecular formula C19H13N5OS B276420 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276420.png)
6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the triazolothiadiazole family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, this compound has been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Additionally, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent therapeutic effects and its ability to modulate various signaling pathways. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for this compound to increase its availability for research and potential clinical applications.
In conclusion, 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential therapeutic applications in various diseases. Its potent anti-inflammatory, anti-cancer, and neuroprotective effects make it an interesting target for future research. Understanding its mechanism of action and identifying its molecular targets could pave the way for the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep reaction process. The starting material for the synthesis is 2-aminopyridine, which undergoes a reaction with 2-chloroacetic acid to form 2-(chloromethyl)pyridine. This intermediate compound then reacts with 2-naphthol to form the desired product.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One study showed that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound has anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown neuroprotective effects in studies related to Alzheimer's disease.
properties
Molecular Formula |
C19H13N5OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(naphthalen-1-yloxymethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-8-14-13(6-1)7-5-10-16(14)25-12-17-23-24-18(21-22-19(24)26-17)15-9-3-4-11-20-15/h1-11H,12H2 |
InChI Key |
LVQLVWRBDWUKCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![N-methyl-N'-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]urea](/img/structure/B276340.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)
![ethyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276345.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B276348.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)

